3-((alpha-Carboxy)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane
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Overview
Description
3-((alpha-Carboxy)-p-toluoyl)-8-methyl-3,8-diazabicyclo(321)octane is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((alpha-Carboxy)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane typically involves multiple steps. One common method includes the reaction of p-toluic acid with a diazabicyclo compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((alpha-Carboxy)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-((alpha-Carboxy)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-((alpha-Carboxy)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-((alpha-Carboxy)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane
- This compound derivatives
- Other diazabicyclo compounds
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of both carboxyl and diazabicyclo groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
63978-14-3 |
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Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
2-[4-(8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carbonyl)phenyl]acetic acid |
InChI |
InChI=1S/C16H20N2O3/c1-17-13-6-7-14(17)10-18(9-13)16(21)12-4-2-11(3-5-12)8-15(19)20/h2-5,13-14H,6-10H2,1H3,(H,19,20) |
InChI Key |
YWZJREHAYVHVRF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CN(C2)C(=O)C3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
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